2-Isopropyl-5-phenyltetrazole
Overview
Description
2-Isopropyl-5-phenyltetrazole is an organic compound with the molecular formula C10H12N4. It belongs to the class of tetrazoles, which are five-membered ring compounds containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Isopropyl-5-phenyltetrazole typically involves the reaction of isopropylphenylhydrazine with sodium azide in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine and amine derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
2-Isopropyl-5-phenyltetrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-phenyltetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Isopropyl-5-methylphenol: Known for its antimicrobial properties.
2-Isopropyl-5-methyl-4-propylphenol: Exhibits good antibacterial activity.
4-allyl-2-isopropyl-5-methylphenol: Another compound with notable antibacterial properties.
Uniqueness: 2-Isopropyl-5-phenyltetrazole stands out due to its unique tetrazole ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-phenyl-2-propan-2-yltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8(2)14-12-10(11-13-14)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXKKZSPHLUKBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570392 | |
Record name | 5-Phenyl-2-(propan-2-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153478-97-8 | |
Record name | 5-Phenyl-2-(propan-2-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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